

α,α' -dichloro-o-xylene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Bis(chloromethyl)benzene**

Cat. No.: **B189654**

[Get Quote](#)

An In-depth Technical Guide to α,α' -Dichloro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α,α' -dichloro-o-xylene, a versatile chemical intermediate. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, it outlines a representative synthetic protocol and discusses its potential biological interactions, offering valuable insights for professionals in research and development.

Chemical Structure and IUPAC Name

α,α' -Dichloro-o-xylene, a di-substituted aromatic compound, possesses a benzene ring with two chloromethyl groups attached to adjacent carbon atoms (positions 1 and 2).

The IUPAC name for this compound is **1,2-bis(chloromethyl)benzene**.^{[1][2][3]} Its chemical formula is C₈H₈Cl₂.^{[3][4]}

Physicochemical and Toxicological Data

A summary of key quantitative data for **1,2-bis(chloromethyl)benzene** is presented in the tables below, providing a ready reference for its physical characteristics and toxicological profile.

Table 1: Physicochemical Properties of **1,2-bis(chloromethyl)benzene**

Property	Value	Reference
Molecular Formula	C ₈ H ₈ Cl ₂	[3][4]
Molecular Weight	175.06 g/mol	[4]
CAS Number	612-12-4	[5][6]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	51-55 °C	[4]
Boiling Point	239-241 °C	[4]
Solubility	Soluble in methanol, limited water solubility (undergoes hydrolysis)	[4]

Table 2: Spectral Data References for **1,2-bis(chloromethyl)benzene**

Spectral Data	Reference
¹ H NMR	[1]
Mass Spectrometry (MS)	[2]
Infrared (IR) Spectroscopy	[5]

Table 3: Toxicological Data for **1,2-bis(chloromethyl)benzene**

Endpoint	Value	Species	Route	Reference
LD ₅₀	320 mg/kg	Mouse	Intravenous	[7]
Hazard Classification	Harmful if swallowed, causes severe skin burns and eye damage, potential mutagen.		[4]	

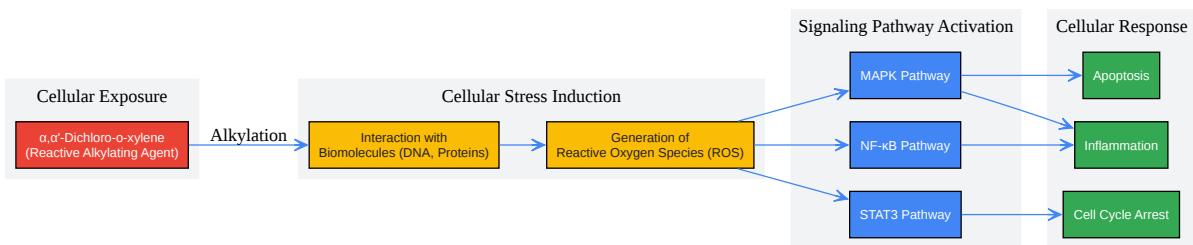
Experimental Protocols

Representative Synthesis of 1,2-bis(chloromethyl)benzene via Photochlorination

This protocol is a representative method for the synthesis of **1,2-bis(chloromethyl)benzene**, adapted from general procedures for the side-chain chlorination of alkylbenzenes.

Materials:

- o-xylene
- Chlorine gas (Cl₂)
- Inert solvent (e.g., carbon tetrachloride)
- UV light source (e.g., mercury lamp)
- Reaction vessel equipped with a gas inlet, condenser, and stirrer


Procedure:

- In a suitable reaction vessel, dissolve o-xylene in an inert solvent.
- Initiate stirring and begin to bubble chlorine gas through the solution.

- Concurrently, irradiate the reaction mixture with a UV light source to initiate the free-radical chain reaction.
- Monitor the reaction progress by gas chromatography (GC) to follow the conversion of o-xylene and the formation of mono- and di-chlorinated products.
- Upon completion of the reaction, cease the chlorine gas flow and turn off the UV lamp.
- Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.
- The crude product can be purified by recrystallization or distillation under reduced pressure.

Potential Biological Interactions and Signaling Pathways

As an alkylating agent, **1,2-bis(chloromethyl)benzene** has the potential to react with nucleophilic biomolecules, including DNA, which can lead to mutagenic effects.^[4] While specific signaling pathways for this compound are not extensively documented, its reactivity suggests it could induce cellular stress responses. A logical workflow illustrating a potential cellular response to a reactive aromatic compound is depicted below.

[Click to download full resolution via product page](#)

Potential cellular response to a reactive aromatic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Bis(chloromethyl)benzene(612-12-4) 1H NMR [m.chemicalbook.com]
- 2. 1,2-Bis(chloromethyl)benzene(612-12-4) MS [m.chemicalbook.com]
- 3. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1,2-Bis(chloromethyl)benzene | 612-12-4 [smolecule.com]
- 5. 1,2-Bis(chloromethyl)benzene(612-12-4) IR Spectrum [chemicalbook.com]
- 6. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [α,α' -dichloro-o-xylene chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189654#dichloro-o-xylene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com